5-Guanidino-2-hydroxypentanoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMQGXDDJALKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861842 | |
| Record name | 5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-64-6 | |
| Record name | NSC45772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biogenesis of 5 Guanidino 2 Hydroxypentanoic Acid
Biosynthetic Routes and Precursor Substrates for 5-Guanidino-2-hydroxypentanoic Acid Formation
The primary biosynthetic pathway for this compound involves the enzymatic modification of a precursor molecule derived from L-arginine.
This compound is formed from its immediate precursor, 5-Guanidino-2-oxopentanoate (B1236268), also known as 2-ketoarginine or α-keto-δ-guanidinovaleric acid. mcw.eduebi.ac.ukgenome.jp This conversion involves the reduction of the alpha-keto group at the C-2 position to a hydroxyl group. This type of reaction, transforming a 2-oxo acid into a 2-hydroxy acid, is a common motif in metabolic pathways.
The precursor, 5-Guanidino-2-oxopentanoate, is a 2-oxo monocarboxylic acid and has been identified as a human and mouse metabolite. mcw.eduebi.ac.uk Its structure is based on pentanoic acid with a keto group at the second carbon and a guanidino group substituting a hydrogen on the terminal methyl group. mcw.edu
The transformation of the α-keto group of 5-Guanidino-2-oxopentanoate into the α-hydroxy group of this compound is a reduction reaction. Such conversions are typically catalyzed by dehydrogenase or reductase enzymes. This enzymatic activity is crucial for maintaining the balance of cellular reducing equivalents, such as the NAD+/NADH pool. While the specific dehydrogenase responsible for this reaction has not been definitively identified, the general mechanism is well-established in metabolism.
The biogenesis of this compound is fundamentally connected to the metabolism of L-arginine and the urea (B33335) cycle. nih.govuniprot.org Guanidino compounds are intermediates of arginine metabolism, and their levels can be altered in conditions affecting the urea cycle. nih.gov The precursor, 5-Guanidino-2-oxopentanoate, is derived from L-arginine through the action of a transaminase. Arginine itself is a critical component of the urea cycle, a pathway primarily in the liver that converts toxic ammonia (B1221849) into urea for excretion. uniprot.orgresearchgate.net Therefore, the availability of arginine as a substrate directly influences the production pool for 5-Guanidino-2-oxopentanoate and, subsequently, this compound.
Catabolic Pathways and Degradation of this compound
The catabolism of this compound is less characterized than its biosynthesis. However, the degradation pathways can be inferred from the metabolism of structurally similar guanidino compounds.
While direct enzymatic studies on this compound are limited, several enzymes that catabolize related guanidino compounds have been identified and may play a role in its degradation.
One key enzyme is Alanine-glyoxylate aminotransferase 2 (AGXT2) , a mitochondrial aminotransferase with broad substrate specificity. nih.govuniprot.org AGXT2 is known to metabolize various methylarginines, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). uniprot.orgnih.govnih.gov This demonstrates its capacity to act on substituted guanidino compounds. AGXT2 is expressed primarily in the kidney and is an important regulator of methylarginines. researchgate.netgenecards.org
Another potential enzyme family is the ureohydrolases , such as the protein currently annotated as agmatinase (AGMAT). Recent research indicates that this human enzyme functions as a guanidino acid hydrolase , efficiently hydrolyzing compounds like guanidinobutyrate and guanidinopropionate. nih.gov This type of hydrolysis breaks down the guanidino group, which could be a key step in the catabolism of this compound.
The precursor, 5-Guanidino-2-oxopentanoate, can be catabolized by 5-guanidino-2-oxopentanoate decarboxylase , an enzyme that cleaves a carbon-carbon bond to produce 4-guanidinobutanal (B1206143) and carbon dioxide. wikipedia.org
Table 1: Potential Enzymes in the Metabolism of this compound and Related Compounds
| Enzyme | Abbreviation | Function/Activity | Potential Role |
|---|---|---|---|
| Dehydrogenase/Reductase | - | Catalyzes the reduction of a keto group to a hydroxyl group. | Biosynthesis of this compound from its keto-acid precursor. |
| Alanine-glyoxylate aminotransferase 2 | AGXT2 | Mitochondrial aminotransferase that metabolizes various guanidino compounds. nih.govuniprot.org | Potential catabolism of this compound via transamination. |
| Guanidino acid hydrolase (annotated as Agmatinase) | AGMAT | Hydrolyzes the guanidino group of various guanidino acids. nih.gov | Potential catabolism of this compound via hydrolysis of the guanidino group. |
| 5-Guanidino-2-oxopentanoate decarboxylase | - | Decarboxylates the precursor 5-Guanidino-2-oxopentanoate. wikipedia.org | Catabolism of the precursor molecule. |
The breakdown products of this compound would likely be channeled into central metabolic pathways. If the guanidino group is removed by a hydrolase, it would yield urea and a hydroxylated amino-pentanoic acid derivative, which could then enter amino acid or fatty acid metabolism. If the molecule is first oxidized back to 5-Guanidino-2-oxopentanoate, it could then be decarboxylated by 5-guanidino-2-oxopentanoate decarboxylase, leading to intermediates that feed into polyamine or other nitrogenous compound pathways. wikipedia.org The integration of these catabolites ensures the recycling of carbon and nitrogen atoms within the cell.
Regulatory Mechanisms Governing this compound Homeostasis and Flux
The homeostasis and metabolic flux of this compound are intrinsically regulated by the availability of its precursor, L-arginine, and the activity of the enzymes involved in its synthesis and degradation. The concentration of L-arginine in the body is maintained through dietary intake, protein breakdown, and de novo synthesis from citrulline, primarily in the kidneys. nih.gov
In conditions of excess arginine, such as in the genetic disorder hyperargininemia, the primary metabolic pathways for arginine, like the urea cycle, may become saturated. This saturation can lead to the increased flux of arginine through alternative, secondary metabolic pathways, resulting in the elevated production of guanidino compounds, including this compound. nih.gov
The metabolism of guanidino compounds is also influenced by organ function, particularly the kidneys. The kidneys play a crucial role in both the synthesis of arginine and the excretion of various metabolic byproducts, including guanidino compounds. nih.gov In states of renal dysfunction, the clearance of these compounds can be impaired, leading to their accumulation in the body.
Implications of Altered this compound Metabolism in Specific Biochemical Contexts (e.g., Hyperargininemia)
The most significant alteration in this compound metabolism is observed in hyperargininemia, an autosomal recessive disorder caused by a deficiency of the enzyme arginase 1. nih.govnih.gov Arginase 1 is the final enzyme of the urea cycle and is responsible for hydrolyzing arginine to ornithine and urea. nih.gov A deficiency in this enzyme leads to a massive accumulation of arginine in the blood and cerebrospinal fluid. nih.gov
In individuals with hyperargininemia, the elevated levels of arginine drive the amino acid into alternative metabolic pathways, leading to a significant increase in the synthesis and accumulation of various guanidino compounds, including this compound (argininic acid), alpha-keto-delta-guanidinovaleric acid, and homoarginine. nih.gov This accumulation of guanidino compounds is believed to contribute significantly to the neurotoxicity observed in patients with hyperargininemia, which manifests as progressive spastic paraplegia, developmental delay, and intellectual disability. nih.gov
Research suggests that these accumulated guanidino compounds can interfere with various neurological processes. For instance, argininic acid and other guanidino compounds have been shown to act as neurotoxins by inhibiting the activity of Na+, K+-ATPase in the cerebral cortex, an enzyme crucial for maintaining neuronal membrane potential. nih.gov Furthermore, these compounds have been found to counteract the effects of inhibitory neurotransmitters like GABA and glycine (B1666218) in neuronal cell cultures, a characteristic shared by several epileptogenic agents. nih.gov Specifically, argininic acid was identified as a potent inhibitor of GABA and glycine responses. nih.gov
The following table summarizes the key guanidino compounds that are altered in hyperargininemia:
| Guanidino Compound | Precursor | Implication in Hyperargininemia |
| This compound (Argininic acid) | L-Arginine | Elevated levels; contributes to neurotoxicity by inhibiting Na+, K+-ATPase and interfering with inhibitory neurotransmitter signaling. nih.gov |
| Alpha-keto-delta-guanidinovaleric acid | L-Arginine | Elevated levels; contributes to neurotoxicity and may cause seizures. nih.gov |
| Homoarginine | L-Arginine | Elevated levels; contributes to neurotoxicity by inhibiting Na+, K+-ATPase. nih.gov |
| N-acetylarginine | L-Arginine | Elevated levels; contributes to neurotoxicity by inhibiting Na+, K+-ATPase. nih.gov |
The study of this compound and other guanidino compounds in the context of hyperargininemia provides crucial insights into the pathophysiology of the disease and underscores the importance of alternative metabolic pathways when a primary pathway is blocked.
Enzymological and Mechanistic Aspects of 5 Guanidino 2 Hydroxypentanoic Acid Interactions
Characterization of Enzymes Directly Interacting with 5-Guanidino-2-hydroxypentanoic Acid
While specific enzymes that directly bind to or convert this compound are not prominently described in current literature, several enzyme families are plausible candidates for interaction due to their known substrate specificities. These include enzymes involved in arginine metabolism, such as arginase, nitric oxide synthase (NOS), and glycine (B1666218) amidinotransferase (AGAT), which are adept at recognizing the guanidino moiety. nih.govebi.ac.uknih.gov
The substrate specificity of an enzyme dictates which molecules it can bind and process. For an enzyme to interact with this compound, its active site would need to accommodate the guanidino group and the alpha-hydroxy acid structure.
Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea (B33335). nih.govebi.ac.uk Its active site is highly specific for the L-amino acid structure of arginine. nih.govmdpi.com While arginase can hydrolyze L-canavanine, the affinity is lower than for L-arginine. semanticscholar.org The presence of a hydroxyl group at the C2 position instead of an amino group in this compound would likely make it a poor substrate or an inhibitor for arginase, as the alpha-amino group is crucial for proper binding and catalysis. nih.gov
Nitric Oxide Synthase (NOS): NOS catalyzes the oxidation of L-arginine to produce nitric oxide and L-citrulline. ebi.ac.uk The active site of NOS recognizes the guanidinium (B1211019) group of L-arginine, and modifications to this group can significantly impact binding. nih.gov L-homoarginine, which has an extra methylene (B1212753) group, is a substrate for some NOS isoforms, indicating some flexibility in the active site. nih.gov The substitution of the alpha-amino group with a hydroxyl group in this compound would likely alter its interaction with the active site, potentially making it an inhibitor rather than a substrate.
Glycine Amidinotransferase (AGAT): AGAT is involved in creatine (B1669601) biosynthesis and catalyzes the transfer of an amidino group from L-arginine to glycine. ebi.ac.uknih.gov This enzyme can also use L-lysine as a substrate to form L-homoarginine. frontiersin.org The active site of AGAT binds the guanidino group of arginine through interactions with aspartate residues. ebi.ac.uk The ability of AGAT to recognize different amino acid backbones suggests it might have some affinity for this compound, although the hydroxyl group at C2 would present a different set of interactions compared to the amino group of arginine or lysine.
A hypothetical comparison of the substrate specificities of these enzymes is presented in the table below.
| Enzyme Family | Primary Substrate | Key Recognition Features | Potential Interaction with this compound |
| Arginase | L-Arginine | α-amino group, α-carboxylate group, guanidinium group nih.govmdpi.com | Likely poor substrate or inhibitor due to the C2-hydroxyl group. |
| Nitric Oxide Synthase (NOS) | L-Arginine | Guanidinium group, L-amino acid backbone ebi.ac.uknih.gov | Potential for binding, possibly as an inhibitor, due to the presence of the guanidino group. |
| Glycine Amidinotransferase (AGAT) | L-Arginine, L-Lysine | Guanidino group, amino acid side chain ebi.ac.ukresearchgate.net | May exhibit some affinity, but the C2-hydroxyl group would alter binding compared to canonical substrates. |
As there are no characterized enzymes that specifically convert this compound, we can look at the kinetic parameters of related enzymes to understand the potential efficiency of such a hypothetical reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates higher affinity. teachmephysiology.com
For instance, the Km of rat liver arginase for L-arginine can be in the micromolar to millimolar range depending on the conditions. nih.gov Protein arginine deiminase 4 (PAD4), which converts arginine to citrulline, has Km values for its substrates in the high micromolar to low millimolar range. nih.gov If an enzyme were to evolve to process this compound, we might expect its kinetic parameters to fall within a similar range.
The reaction mechanism for an enzyme acting on this compound would depend on the type of transformation. If it were a dehydrogenase, the reaction would involve the oxidation of the hydroxyl group to a ketone, likely requiring a cofactor like NAD+ or FAD. If it were a lyase, it might cleave a carbon-carbon bond. For example, 5-guanidino-2-oxopentanoate (B1236268) decarboxylase, which acts on a similar molecule, catalyzes the removal of a carboxyl group. wikipedia.org
Structural Insights into Enzyme-5-Guanidino-2-hydroxypentanoic Acid Complexes
The three-dimensional structure of an enzyme-substrate complex provides a detailed view of the interactions that govern binding and catalysis. wikipedia.org Although no such structures exist for this compound, we can extrapolate from structures of related enzyme-ligand complexes.
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques to determine the three-dimensional structures of enzyme-ligand complexes. For example, the crystal structure of arginase reveals a binuclear manganese center that is crucial for catalysis. nih.gov The guanidinium group of arginine binds in a pocket and interacts with key residues that position it for hydrolysis. nih.gov Similarly, the structure of nitric oxide synthase shows a deep active site channel where arginine binds. ebi.ac.uk
Spectroscopic techniques like fluorescence spectroscopy can be used to study the binding of ligands to enzymes in solution. nih.gov Changes in the intrinsic fluorescence of tryptophan residues in an enzyme upon ligand binding can provide information about the binding affinity and conformational changes.
Catalytic residues are the amino acids in the active site that directly participate in the chemical reaction. nih.gov In enzymes that process arginine, common catalytic residues include aspartate and glutamate, which can form salt bridges with the guanidinium group, and histidine, which can act as a proton donor or acceptor. nih.govebi.ac.uk
In a hypothetical enzyme that metabolizes this compound, the catalytic machinery would be tailored to the specific reaction. For a dehydrogenation reaction, a catalytic dyad or triad (B1167595) involving residues like histidine and aspartate could facilitate proton transfer from the hydroxyl group to the cofactor. For a decarboxylation reaction, a metal ion or a Schiff base intermediate might be involved in stabilizing the transition state.
Stereospecificity and Enantiomeric Preference in Enzymatic Pathways Involving this compound
Enzymes are typically highly stereospecific, meaning they preferentially bind and act on one stereoisomer of a chiral substrate. acs.orgyoutube.comacs.org this compound has a chiral center at the C2 position, meaning it can exist as (R)- and (S)-enantiomers. nih.gov
Enzymatic pathways involving this compound would almost certainly exhibit a preference for one enantiomer. For example, fatty acid 2-hydroxylase is stereospecific for the production of (R)-2-hydroxy fatty acids. nih.gov Similarly, hydroxysteroid dehydrogenases can be highly specific for the alpha or beta orientation of a hydroxyl group on a steroid backbone. mdpi.com This specificity arises from the precise three-dimensional arrangement of amino acids in the active site, which creates a chiral environment that can only accommodate one enantiomer effectively.
The table below illustrates the concept of stereospecificity with examples of enzymes acting on hydroxylated or chiral substrates.
| Enzyme | Substrate(s) | Stereospecificity |
| Fatty Acid 2-Hydroxylase | Fatty Acids | Produces (R)-2-hydroxy fatty acids. nih.gov |
| Hydroxysteroid Dehydrogenases | Steroids | Specific for either α- or β-hydroxyl groups. mdpi.com |
| D-Amino Acid Oxidase | D-Amino Acids | Acts on D-amino acids but not L-amino acids. youtube.com |
| L-Amino Acid Oxidase | L-Amino Acids | Acts on L-amino acids but not D-amino acids. youtube.com |
This compound as an Inhibitor or Modulator of Enzyme Activity (e.g., Homoserine Dehydrogenase, Topoisomerases)
The role of this compound, also known as argininic acid, as a modulator of enzyme activity is an area of growing scientific interest. While direct and extensive research on its inhibitory effects on specific enzymes like homoserine dehydrogenase and topoisomerases is still emerging, studies on structurally related compounds and the general biochemical significance of the guanidino group provide a solid foundation for understanding its potential interactions.
Inhibition of Homoserine Dehydrogenase:
Homoserine dehydrogenase (HSD) is a critical enzyme in the biosynthetic pathway of several essential amino acids, including threonine, isoleucine, and methionine, in bacteria, fungi, and plants. Its absence in mammals makes it an attractive target for the development of novel antimicrobial and antifungal agents.
While direct inhibitory studies of this compound on homoserine dehydrogenase are not extensively documented, compelling evidence arises from research on its close structural analog, (S)-5-amino-2-hydroxypentanoic acid. This compound has demonstrated efficacy against certain fungi by inhibiting homoserine dehydrogenase. justia.com The primary structural difference between these two molecules is the substitution of the amino group at the C5 position with a guanidino group in this compound. justia.com This substitution enhances the basicity and hydrogen-bonding capacity of the molecule, which could influence its interaction with the enzyme's active site. nih.gov
Furthermore, research has shown that guanidine (B92328) hydrochloride, a simple guanidino compound, can inactivate the aspartokinase-homoserine dehydrogenase I enzyme in Escherichia coli. This inactivation is a stepwise process, and the presence of ligands that stabilize the native tetrameric structure of the enzyme can offer protection against this effect. justia.com This suggests that the guanidino group can indeed play a role in modulating the activity of homoserine dehydrogenase.
Interactive Data Table: Comparison of this compound and a Structurally Related Homoserine Dehydrogenase Inhibitor
| Feature | (S)-5-Guanidino-2-hydroxypentanoic Acid | (S)-5-amino-2-hydroxypentanoic acid |
| Molecular Formula | C₆H₁₃N₃O₃ | C₅H₁₁NO₃ |
| Molecular Weight | 175.19 g/mol | 133.15 g/mol |
| Key Functional Group | Guanidino group at C5 | Amino group at C5 |
| Reported HSD Inhibition | Not directly reported | Yes, in certain fungi justia.com |
Modulation of Topoisomerases:
Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone to allow for strand passage and then resealing the breaks. gla.ac.uk Their crucial role makes them a key target for anticancer and antibacterial therapies. gla.ac.uk
Direct evidence of this compound acting as a topoisomerase inhibitor is currently limited. However, the strategic importance of the guanidino group in the design of topoisomerase inhibitors is a subject of active research. For instance, studies have focused on designing novel type II topoisomerase inhibitors that specifically target the guanidine side chain of arginine residues within the enzyme's structure. core.ac.uk This indicates that the guanidino moiety of compounds like this compound could potentially interact with and modulate the activity of topoisomerases. A patent for combinatorial organic synthesis of unique biologically active compounds lists argininic acid among other compounds and discusses that inhibitors of tyrosine recombinases can function in a manner similar to topoisomerase inhibitors, further suggesting a potential, though indirect, link. gla.ac.uk
Detailed Research Findings on Related Compounds:
Research into compounds with similar structural motifs provides valuable insights. For instance, a variety of synthetic amino acid derivatives have been investigated for their inhibitory effects on other enzymes, demonstrating the potential for this class of molecules to act as enzyme modulators. core.ac.uk
The study of argininic acid in the metabolic context of organisms like Leishmania has shown its presence in the exometabolome, indicating its involvement in the biochemical pathways of these organisms where enzyme interactions are fundamental.
Biological Distribution and Mechanistic Roles of 5 Guanidino 2 Hydroxypentanoic Acid
Quantitative and Qualitative Distribution of 5-Guanidino-2-hydroxypentanoic Acid in Diverse Organisms and Biological Compartments
The distribution of this compound has been noted in both prokaryotic and eukaryotic organisms, with varying concentrations observed in different tissues and biological fluids.
While extensive quantitative data across a wide array of species is still emerging, the metabolism of arginine and its derivatives is a fundamental process in both prokaryotes and eukaryotes. In prokaryotes, the arginine biosynthesis pathway is well-established, suggesting the potential for the formation of various arginine derivatives. nih.gov The presence of a related compound, 5-guanidino-2-oxo-pentanoate, has been identified in the metabolome of Pseudomonas aeruginosa, indicating that the metabolic machinery for such compounds exists in the bacterial kingdom. umaryland.edu
In eukaryotes, this compound has been identified as a metabolite in mammals, including humans and mice. It is considered a guanidino compound, a class of molecules that are derivatives of guanidine (B92328).
Studies have revealed the presence of this compound in various mammalian tissues, with notable accumulations under certain pathological conditions. In a mouse model of hyperargininemia, a metabolic disorder characterized by elevated levels of arginine, increased concentrations of argininic acid were detected in the brain, plasma, liver, and kidneys. nih.gov This suggests a potential role for this compound in the pathophysiology of the disease.
Furthermore, in non-dialyzed uremic patients, argininic acid was detectable in some brain regions, highlighting its potential as a uremic toxin that could contribute to the neurological complications associated with kidney failure. researchgate.netpnas.org While specific subcellular localization studies for this compound are limited, general information for related compounds suggests that guanidino compounds can be found in the extracellular space, as well as associated with membranes.
Table 1: Documented Occurrence of Argininic Acid (this compound) in Mammalian Models
| Organism/Condition | Tissue/Fluid | Observation | Reference |
| Mouse Model of Hyperargininemia | Brain, Plasma, Liver, Kidneys | Increased levels of argininic acid. | nih.gov |
| Uremic Patients | Brain | Detectable levels of argininic acid in some regions. | researchgate.net |
This table is based on available research and is not exhaustive.
Cellular Signaling Pathways Influenced by this compound
The direct influence of this compound on specific cellular signaling pathways is an area of ongoing research. However, the biological activities of its precursor, L-arginine, and other guanidino compounds provide insights into potential mechanisms. L-arginine itself is known to activate the mechanistic target of rapamycin (B549165) (mTOR) and focal adhesion kinase (FAK) cell signaling pathways, which are crucial for a variety of cellular functions. nih.gov Given that this compound is a derivative of L-arginine, it is plausible that it may also modulate these or related pathways. Further investigation is required to elucidate the specific signaling cascades that are directly affected by this compound.
Modulation of Fundamental Cellular Processes by this compound
Emerging, though largely indirect, evidence suggests that this compound may play a role in fundamental cellular processes such as apoptosis and cell proliferation.
L-arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. nih.govhealthline.com The potential for this compound to influence NO synthesis is an area of interest. While direct evidence of its role as a substrate or inhibitor of NOS is lacking, the structural similarity to L-arginine suggests a possibility of interaction with the enzyme. N-hydroxyguanidines, which share a structural feature with guanidino compounds, have been studied as substrates for nitric oxide synthases. nih.gov Further research is needed to determine if this compound can be converted to NO or if it modulates the activity of NOS enzymes, thereby impacting NO-related physiological pathways.
Role in Response to Oxidative Stress
While direct studies on this compound are limited, the role of related guanidino compounds, particularly the precursor L-arginine, provides a framework for its potential involvement in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com Guanidino compounds can influence this balance through various mechanisms.
L-arginine, a primary metabolic precursor to many guanidino compounds, is crucial for the synthesis of nitric oxide (NO), a key signaling molecule with diverse physiological functions. researchgate.net However, under conditions of oxidative stress, the functionality of nitric oxide synthase (NOS) can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, thereby exacerbating oxidative damage. nih.gov The availability of arginine and its derivatives can influence this process. For instance, asymmetric dimethylarginine (ADMA) is a known inhibitor of NOS, and its accumulation can contribute to endothelial dysfunction by reducing NO bioavailability. nih.gov
Furthermore, some compounds with structures that can scavenge free radicals, such as polyphenols and proanthocyanidins, have been shown to protect cells from oxidative stress by activating cellular defense mechanisms like the Nrf2-ARE pathway. nih.govnih.gov This pathway upregulates the expression of antioxidant enzymes. nih.gov Given its structure, this compound could potentially interact with these pathways, although specific research is needed to confirm such a role. The presence of the guanidino group, which is a strong base at physiological pH, could also contribute to its antioxidant capacity by interacting with cellular components and modulating enzymatic activities involved in the oxidative stress response. wikipedia.org
Biochemical Basis of Antimicrobial Effects Attributed to this compound
The guanidino moiety is a key structural feature in a variety of antimicrobial agents, suggesting a strong biochemical basis for the potential antimicrobial effects of this compound. researchgate.netnih.gov The guanidinium (B1211019) group is protonated and carries a positive charge at physiological pH, a property that is crucial for its interaction with negatively charged components of bacterial cells. researchgate.net
The primary mechanism of action for many guanidino-containing antimicrobials involves the disruption of the bacterial cell membrane. nih.govsci-hub.se These cationic molecules can establish electrostatic interactions with the negatively charged phospholipids (B1166683) and lipopolysaccharides (LPS) that constitute bacterial membranes. This interaction can lead to membrane permeabilization, leakage of essential intracellular contents, and ultimately, cell death. nih.govsci-hub.se Studies on antimicrobial peptidomimetics have shown that the presence of guanidino groups significantly enhances their disruptive activity against bacterial cytoplasmic membranes, particularly those rich in phosphatidylglycerol, which is common in Gram-positive bacteria. nih.gov This suggests a broad-spectrum potential for guanidino compounds. mdpi.com
Identification of Microbial Targets (e.g., Topoisomerases)
Beyond membrane disruption, a critical intracellular target for antibacterial agents is the family of DNA topoisomerases. These enzymes, such as DNA gyrase and topoisomerase IV, are essential for managing the topological state of DNA during replication, transcription, and repair, making them excellent targets for antibiotics. nih.govresearchgate.net The fluoroquinolone class of antibiotics, for example, functions by inhibiting these enzymes, leading to lethal double-stranded DNA breaks. nih.govresearchgate.net
While direct evidence linking this compound to topoisomerase inhibition is not yet established, the potential exists. The development of novel bacterial topoisomerase inhibitors is an active area of research, with a focus on finding compounds that can overcome existing resistance mechanisms, such as those seen with fluoroquinolones. nih.gov The structural features of guanidino compounds could allow them to bind to these enzymes, disrupting their function. The search for new inhibitors includes small molecules that can interfere with the catalytic activity of gyrase and topoisomerase IV without being susceptible to the same resistance mutations that affect current drugs. nih.gov Therefore, DNA topoisomerases represent a plausible and significant microbial target for this compound and related guanidino-based antimicrobial candidates.
Investigation of this compound in Neural Biochemistry (e.g., Neurological Dysfunction Mechanisms)
Several guanidino compounds are known to accumulate in the brain and cerebrospinal fluid under certain pathological conditions, such as uremia, where they act as neurotoxins. nih.govnih.gov This accumulation can lead to neurological symptoms like epileptic seizures and cognitive impairment. nih.govnih.gov The investigation of this compound in neural biochemistry is informed by the neurotoxic properties of structurally similar molecules.
The neurotoxic effects of these "uremic" guanidino compounds, which include creatinine, guanidine, guanidinosuccinic acid (GSA), and methylguanidine, are thought to stem from their influence on neurotransmitter systems. nih.gov Specifically, GSA has been shown to be an activator of N-methyl-D-aspartate (NMDA) receptors, which are excitatory, while other uremic guanidino compounds can inhibit gamma-aminobutyric acid type A (GABA-A) receptors, which are inhibitory. nih.govnih.gov This dual action leads to a state of neuronal hyperexcitability, which can manifest as seizures. nih.gov Given its structural relation to these compounds, this compound could potentially exert similar effects on neural biochemistry, contributing to neurological dysfunction if it accumulates in the central nervous system. A study on mice with ornithine transcarbamylase deficiency, which leads to metabolic arginine deficiency, found significantly lower levels of several arginine-related guanidino compounds in the brain, alongside reduced nitric oxide synthase activity, highlighting the intricate link between guanidino compound metabolism and brain function. nih.gov
Comparative Biochemistry of this compound and Related Guanidino Compounds
This compound belongs to a large and diverse family of guanidino compounds, which are primarily derived from the metabolism of arginine. researchgate.net A comparative biochemical analysis reveals shared structural motifs and divergent functional roles. The guanidino group itself, a nitrogen-rich functional group, is a common feature. wikipedia.org
Arginine is the most prominent member of this family, serving as a precursor for the synthesis of nitric oxide, urea (B33335), polyamines, creatine (B1669601), and agmatine. researchgate.net Other related compounds, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), are generated through protein methylation and subsequent proteolysis and are known for their roles in modulating nitric oxide synthesis and cardiovascular function. nih.gov Guanidinoacetic acid (GAA) is the direct precursor to creatine, a vital molecule for energy buffering in muscle and brain tissue. nih.govwikipedia.org In contrast, compounds like guanidinosuccinic acid (GSA) are not part of this primary pathway but accumulate in pathological states like kidney failure, where they contribute to neurotoxicity. nih.govnih.gov
The table below provides a comparative overview of these compounds.
| Compound | Precursor(s) | Key Metabolic Role(s) | Notable Biological Effect(s) |
| Arginine | Glutamine, Proline, Citrulline | Protein synthesis; Precursor to NO, urea, creatine, polyamines researchgate.net | Vasodilation, immune response, ammonia (B1221849) detoxification nih.gov |
| Guanidinoacetic Acid (GAA) | Arginine, Glycine (B1666218) | Intermediate in creatine synthesis nih.govwikipedia.org | Supports energy metabolism nih.gov |
| Creatine | Guanidinoacetic Acid | Energy storage (as phosphocreatine) in muscle and brain wikipedia.org | Neurological function, muscle performance wikipedia.org |
| Asymmetric Dimethylarginine (ADMA) | Methylated Arginine residues | Inhibition of nitric oxide synthase (NOS) nih.gov | Endothelial dysfunction, cardiovascular disease risk nih.gov |
| Guanidinosuccinic Acid (GSA) | Arginine (via an alternate pathway) | Accumulates in uremia | Neurotoxin; NMDA receptor agonist, convulsant nih.govnih.gov |
| This compound | Likely Arginine derivative | Not fully elucidated | Potential antimicrobial and neuromodulatory effects |
This comparative analysis highlights the metabolic versatility of guanidino compounds. While many play essential physiological roles, others can be detrimental, particularly when their metabolism is dysregulated. The specific functions of this compound are still under investigation, but its biochemistry is intrinsically linked to this complex network of arginine-derived molecules.
Incorporation into Complex Natural Products and Peptides
The guanidine group is a recurring structural motif found in a wide array of natural products, including non-ribosomal peptides, alkaloids, and polyketides, many of which exhibit potent biological activities. nih.govrsc.orgrsc.org These compounds are synthesized by various organisms, from microorganisms to marine invertebrates. nih.govrsc.org The presence of the guanidinium ion is often critical for the biological function of these molecules, facilitating interactions with biological targets through hydrogen bonding and electrostatic forces. csic.esepa.gov
Examples of such natural products include the potent neurotoxin saxitoxin (B1146349) and various peptide-based compounds. rsc.org The biosynthesis of these molecules often involves specialized enzymatic pathways that incorporate arginine or its derivatives. rsc.org Furthermore, research has shown the possibility of incorporating non-canonical monomers, such as β-hydroxy acids, into proteins in vivo using engineered aminoacyl-tRNA synthetases. nih.gov This opens up the possibility that a molecule like this compound could serve as a building block for the biosynthesis of novel peptides or complex natural products with unique properties. Its structure, combining both a guanidino group and a hydroxy acid, makes it an intriguing candidate for incorporation into such molecules, potentially conferring specific biological activities. csic.es
Advanced Methodologies for the Academic Investigation of 5 Guanidino 2 Hydroxypentanoic Acid
Synthetic Methodologies for Enantiomerically Pure 5-Guanidino-2-hydroxypentanoic Acid
The production of enantiomerically pure forms of this compound is paramount for studying its specific biological activities. Both chemical and biological approaches have been developed to achieve this goal.
Obtaining enantiomerically pure substances can be achieved through asymmetric synthesis or racemic resolution. nih.govmdpi.com Chiral resolution separates a racemic mixture into its constituent enantiomers. This often involves the use of a chiral resolving agent to form diastereomeric complexes that can be separated by techniques like crystallization or chromatography. mdpi.com The efficacy of this separation depends on the energy difference between the transient diastereomeric complexes formed between the chiral compound and the chiral selector. mdpi.com
Alternatively, stereoselective synthesis aims to produce a single enantiomer directly. nih.gov Organocatalytic methods, for instance, have been successfully employed for the enantioselective synthesis of various chiral molecules. nih.gov For example, the MacMillan protocol involving the 1,4-addition of N-tert-butyl(tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes can produce β-hydroxyaminoaldehydes, which are versatile chiral building blocks. nih.gov While specific applications to this compound are not detailed in the provided results, these general strategies represent viable pathways for its enantioselective synthesis. The synthesis of related compounds, such as polyhydroxypiperidines, has been achieved through the stereoselective oxidation of phenylglycinol-derived 2-pyridones. nih.gov
Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. Enzymes, by their nature, are highly specific and can catalyze reactions with high enantio- and regioselectivity. The synthesis of 2-oxo-5-guanidinovaleric acid, a related compound, has been achieved enzymatically. nih.govsci-hub.se
Enzyme engineering and directed evolution can further enhance the capabilities of natural enzymes for specific synthetic purposes. nih.govnih.gov This involves modifying the enzyme's structure to improve its activity, stability, or substrate specificity. For instance, R-selective transaminases have been engineered through directed evolution for the asymmetric amination of ketones, yielding products with high enantiopurity. nih.gov Similarly, enzymes like tyrosine phenol (B47542) lyase (TPL) and phenylalanine ammonia (B1221849) lyase (PAL) are targets for engineering to expand their substrate scope for the synthesis of noncanonical amino acids. nih.gov These advanced biocatalytic strategies hold significant promise for the efficient and selective production of enantiomers of this compound.
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic methods are indispensable for the separation, identification, and purification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its derivatives. bldpharm.com For analytical purposes, HPLC coupled with a suitable detector can be used to determine the purity of a sample and to quantify the amount of the compound present. Chiral HPLC, employing a chiral stationary phase or a chiral additive in the mobile phase, is particularly important for separating the enantiomers of this compound. nih.govmdpi.com For instance, vancomycin (B549263) has been used as a chiral mobile phase additive to resolve the enantiomers of aromatic amino acids. nih.govmdpi.com
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify larger quantities of the compound. This is crucial for obtaining sufficient amounts of enantiomerically pure this compound for further studies.
Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile compounds like this compound requires a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. The identification of the related compound 2-oxo-5-guanidinovaleric acid in urine samples has been successfully achieved using combined gas chromatography-mass spectrometry (GC-MS) following derivatization. nih.govsci-hub.se This approach allows for the separation of the derivatized compound from other components in the sample, and its subsequent identification by mass spectrometry.
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and quantification of this compound. It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) to provide comprehensive analysis.
For the quantification of guanidino compounds, derivatization can be employed to enhance ionization efficiency and improve detection limits in mass spectrometry. nih.gov For example, derivatization with benzoin (B196080) can be used for the quantification of guanidine (B92328) in environmental samples by LC-MS. nih.gov The resulting derivative can be detected with high sensitivity, with a reported limit of detection (LOD) of 13.7 nM and a lower limit of quantification (LLOQ) of 47.9 nM for guanidine itself. nih.gov
In the context of identifying related compounds in biological samples, GC-MS has proven to be a valuable tool. The identification of 2-oxo-5-guanidinovaleric acid in the urine of patients with hyperargininemia was confirmed by matching the mass spectrum of the unknown peak with that of an enzymatically synthesized standard. nih.govsci-hub.se This highlights the power of mass spectrometry in structural elucidation and its importance in metabolic studies involving guanidino compounds.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of metabolites like this compound. The choice of ionization technique is critical for successfully converting the analyte into gas-phase ions for mass analysis. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two soft ionization techniques widely used for the analysis of biomolecules.
Electrospray Ionization (ESI) is particularly well-suited for the analysis of polar, non-volatile compounds such as amino acids and their derivatives from liquid solutions. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to MS analysis. For guanidino compounds, ESI-MS is a powerful tool for their detection and quantification in biological fluids. The technique's high sensitivity and amenability to coupling with liquid-phase separations make it ideal for metabolomics studies.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is primarily used for the analysis of large biomolecules like proteins and peptides, but it can also be applied to smaller molecules. In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net MALDI-MS is known for its high sensitivity and tolerance to some impurities. researchgate.net While less commonly used for small polar metabolites like this compound compared to ESI, MALDI can be advantageous for high-throughput screening and imaging mass spectrometry, which allows for the visualization of the spatial distribution of molecules in tissue sections. nih.gov
| Ionization Technique | Principle | Applicability to this compound |
| Electrospray Ionization (ESI) | Generates ions from a liquid solution by creating an aerosol of charged droplets. | Highly suitable due to the polar and non-volatile nature of the compound. Allows for coupling with liquid chromatography for separation from complex biological matrices. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Uses a laser-absorbing matrix to desorb and ionize the analyte with minimal fragmentation. | Potentially applicable for high-throughput screening and imaging mass spectrometry to study its distribution in tissues. |
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Flux Analysis
Tandem mass spectrometry (MS/MS) is an essential technique for the unambiguous identification of metabolites in complex mixtures and for metabolic flux analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for its identification.
Metabolic flux analysis, which aims to quantify the rates of metabolic reactions, can also be performed using MS/MS in conjunction with stable isotope labeling. By feeding cells or organisms with a labeled precursor (e.g., ¹³C- or ¹⁵N-labeled arginine), the label will be incorporated into downstream metabolites like this compound. MS/MS can then be used to track the incorporation of the label into the metabolite and its fragments, providing insights into the activity of the metabolic pathways involved. nih.gov
| Application | Description | Relevance to this compound |
| Metabolite Identification | A precursor ion of the target molecule is selected and fragmented. The resulting fragmentation pattern is used for structural confirmation. | Enables the confident identification of this compound in complex biological samples by comparing its fragmentation pattern to that of a standard or to predicted fragmentation pathways. |
| Metabolic Flux Analysis | Used in combination with stable isotope labeling to trace the flow of atoms through metabolic pathways. | Allows for the quantification of the metabolic flux through the pathway that produces this compound from precursors like arginine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For the study of this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.
¹H NMR provides information about the number and types of hydrogen atoms in a molecule, as well as their chemical environment. The chemical shift of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, ¹H NMR would show distinct signals for the protons on the pentanoic acid backbone and the guanidino group.
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. The ¹³C NMR spectrum of this compound would show signals for the carboxyl carbon, the carbon bearing the hydroxyl group, the other aliphatic carbons, and the carbon of the guanidino group. The chemical shift of the guanidinium (B1211019) carbon is particularly characteristic. chemicalbook.comchemicalbook.comresearchgate.net
NMR can also be used for quantitative analysis (qNMR) by integrating the area of the signals, which is directly proportional to the number of nuclei giving rise to the signal. This allows for the determination of the concentration of this compound in a sample, often with the use of an internal standard.
| NMR Technique | Information Provided | Application to this compound |
| ¹H NMR | Number, type, and connectivity of protons. | Elucidation of the proton environment and confirmation of the overall structure. |
| ¹³C NMR | Information about the carbon skeleton. | Identification of all carbon atoms, including the characteristic guanidinium carbon. |
| Quantitative NMR (qNMR) | Absolute or relative concentration of the analyte. | Determination of the concentration of this compound in biological or chemical samples. |
Isotopic Labeling and Fluxomics Studies for Tracing this compound Metabolism
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. It involves the use of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to "label" a precursor molecule. When this labeled precursor is introduced into a biological system, the isotopes are incorporated into downstream metabolites. The pattern and extent of isotope incorporation can be analyzed by mass spectrometry or NMR to elucidate metabolic pathways and quantify metabolic fluxes.
In the context of this compound, which is a metabolite of arginine, isotopic labeling studies would typically use labeled arginine (e.g., [U-¹³C₆]-arginine or [¹⁵N₄]-arginine) as a tracer. nih.govspringernature.comnih.gov By tracking the appearance of the isotopic label in this compound, researchers can confirm its biosynthetic origin from arginine and identify the enzymes and pathways involved.
Fluxomics is the systematic study of metabolic fluxes in a biological system at a specific moment. Isotopic labeling is a key experimental technique for fluxomics. By measuring the distribution of isotopes in various metabolites over time, it is possible to build mathematical models that quantify the rates of all the reactions in a metabolic network. Such studies could reveal how the production of this compound is regulated under different physiological or pathological conditions.
| Study Type | Approach | Insights for this compound |
| Isotopic Labeling | Introduction of a stable isotope-labeled precursor (e.g., labeled arginine) into a biological system. | Tracing the metabolic pathway from arginine to this compound and identifying the enzymes involved. |
| Fluxomics | Quantitative analysis of metabolic fluxes using isotopic labeling data and mathematical modeling. | Quantifying the rate of synthesis and catabolism of this compound and understanding its metabolic regulation. |
In Vitro Enzymatic Assays and Biochemical Reconstitution Studies
In vitro enzymatic assays are essential for characterizing the enzymes involved in the metabolism of this compound. These assays involve incubating a purified or partially purified enzyme with its substrate (in this case, the precursor to this compound, or this compound itself if it is a substrate for a subsequent reaction) under controlled conditions and measuring the rate of product formation or substrate depletion. jst.go.jpnih.gov
Biochemical reconstitution studies involve the in vitro reconstruction of a metabolic pathway using purified enzymes. researchgate.netnih.gov This approach allows researchers to study the function of a pathway in a controlled environment, free from the complexity of the cellular milieu. For the pathway leading to this compound, this would involve identifying the putative enzymes, expressing and purifying them, and then combining them in a test tube with the necessary substrates and cofactors to see if this compound is produced. This approach is crucial for validating the function of enzymes discovered through genomic or transcriptomic studies.
| Research Approach | Description | Application to this compound Metabolism |
| In Vitro Enzymatic Assays | Measurement of enzyme activity using purified enzymes and specific substrates. | To identify and characterize the specific enzymes that synthesize and degrade this compound, and to determine their kinetic parameters. |
| Biochemical Reconstitution | Reconstruction of a metabolic pathway from its individual purified components. | To confirm the sequence of enzymatic reactions that lead to the synthesis of this compound from its precursors. |
Cellular and Subcellular Experimental Models for Mechanistic Investigations
Cellular and subcellular experimental models are indispensable for studying the metabolism and function of this compound in a biological context. These models range from cultured cell lines to isolated organelles. nih.govnih.govnih.gov
Cellular models , such as primary cells or immortalized cell lines, allow researchers to study the metabolism of this compound in a living system. mit.edumit.eduacs.org By manipulating the cells (e.g., through gene knockout or overexpression of specific enzymes) and analyzing the resulting changes in metabolite levels, it is possible to investigate the regulation of its synthesis and its physiological roles.
Subcellular experimental models , such as isolated mitochondria or cytosol fractions, are used to pinpoint the location of metabolic pathways. Since many metabolic processes are compartmentalized within the cell, determining the subcellular localization of the enzymes that produce and consume this compound is crucial for understanding its metabolic integration. For example, arginine metabolism is known to occur in both the cytosol and mitochondria. nih.gov
| Experimental Model | Level of Study | Relevance to this compound Research |
| Cellular Models | Whole living cells (primary or cell lines). | Studying the regulation of this compound metabolism in response to various stimuli and investigating its cellular functions. |
| Subcellular Models | Isolated organelles (e.g., mitochondria) or cellular fractions. | Determining the specific cellular compartment where the synthesis and degradation of this compound take place. |
Computational Modeling and Molecular Docking for Enzyme-Ligand Interactions
Computational modeling and molecular docking are powerful in silico tools that complement experimental approaches for studying enzyme-ligand interactions. These methods can provide insights into how a substrate or inhibitor binds to the active site of an enzyme at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. For this compound, docking studies could be used to predict how it binds to the active site of the enzymes responsible for its synthesis or degradation. This can help in understanding the molecular basis of substrate specificity and in designing potential inhibitors.
Computational modeling , including techniques like molecular dynamics (MD) simulations, can be used to study the dynamic behavior of enzyme-ligand complexes over time. This can provide a more detailed picture of the binding process and the conformational changes that occur in the enzyme and ligand upon binding. Such studies can help in elucidating the catalytic mechanism of the enzymes involved in the metabolism of this compound. While specific studies on this compound are not prominent, the approaches have been applied to enzymes in the broader arginine metabolic pathway. embopress.org
| Computational Method | Purpose | Application to this compound |
| Molecular Docking | Predicts the binding mode of a ligand to a protein. | To visualize and analyze the potential interactions between this compound and the active sites of its metabolizing enzymes. |
| Computational Modeling (e.g., MD simulations) | Simulates the dynamic behavior of molecular systems. | To understand the stability of the enzyme-ligand complex, the conformational changes involved in binding, and the catalytic mechanism. |
Future Directions and Emerging Research Avenues for 5 Guanidino 2 Hydroxypentanoic Acid
Identification of Novel Biosynthetic and Catabolic Enzymes and Their Regulatory Networks
The metabolic pathways governing the synthesis and degradation of 5-Guanidino-2-hydroxypentanoic acid are not yet fully characterized. A primary research focus will be the identification and characterization of the specific enzymes responsible for its formation and breakdown. It is hypothesized that its biosynthesis is closely linked to arginine metabolism, likely involving a hydroxylation step on an arginine-derived precursor. A related compound, 5-guanidino-2-oxo-pentanoate, is a known participant in D-Arginine and D-Ornithine metabolism. umaryland.edu The enzymes that catalyze the interconversion of related metabolites, such as those listed in the KEGG database for 5-guanidino-2-oxo-pentanoate, represent primary candidates for investigation. genome.jp Future research will likely involve enzyme assays using purified proteins and cell lysates to confirm their activity with this compound or its precursors.
Understanding the regulatory networks that control these enzymes is another critical frontier. This involves studying gene expression patterns under various physiological conditions to see how the production and degradation of this compound are controlled.
Table 1: Potential Enzymes for Investigation in this compound Metabolism (Based on related pathways)
| Enzyme Class | EC Number | Potential Role |
|---|---|---|
| Dehydrogenase | e.g., 1.4.1.25 | Interconversion with 5-guanidino-2-oxo-pentanoate |
| Oxidase | e.g., 1.4.3.3 | Oxidative deamination of related amino acids |
| Transaminase | e.g., 2.6.1.84 | Transfer of amino groups to form precursors |
| Hydroxylase | To be identified | Direct hydroxylation to form the compound |
| Decarboxylase | e.g., 4.1.1.75 | Catabolism of related precursors |
Data derived from KEGG database for related compounds. genome.jp
Elucidation of Undiscovered Mechanistic Roles in Cellular Physiology and Pathophysiology
The precise biological functions of this compound remain largely unknown. Its structural similarity to arginine and other guanidino compounds suggests potential roles in nitric oxide signaling, protein synthesis, or as a neuromodulator. A significant research avenue is exploring its involvement in pathophysiology. The related metabolite, 2-oxoarginine (B108957) (a synonym for 5-guanidino-2-oxopentanoic acid), has been identified as a uremic toxin and is found at elevated levels in argininemia, a metabolic disorder. This raises the question of whether this compound also accumulates in such conditions and contributes to the observed pathology, particularly the central nervous system damage. Future studies will need to quantify its levels in patients and in animal models of these diseases to establish a correlation, followed by cell-based assays to determine its specific cytotoxic or neurotoxic effects.
Development of Enhanced Analytical Platforms for High-Throughput and Ultrasensitive Detection
To facilitate research into its roles and metabolism, robust and sensitive analytical methods are essential. Current metabolomics platforms can detect guanidino compounds, but methods optimized for this compound are needed for both high-throughput screening and precise quantification in complex biological samples. A promising strategy involves the use of advanced mass spectrometry techniques. For instance, a method combining stable isotope labeling with liquid chromatography-drift tube ion mobility spectrometry-quadrupole time of flight mass spectrometry (LC-DTIMS-QTOF MS) has been successfully developed for the high-throughput screening and quantification of other guanidino compounds. nih.gov Adapting such platforms for this compound would enable rapid analysis with high specificity and selectivity. nih.gov The development of these methods will be crucial for clinical studies, metabolic flux analysis, and screening for modulators of its metabolic pathways.
Table 2: Emerging Analytical Platforms for Guanidino Compound Analysis
| Technique | Principle | Advantages for this compound Analysis |
|---|---|---|
| LC-DTIMS-QTOF MS | Combines liquid chromatography separation with ion mobility and high-resolution mass spectrometry. | High specificity, online desalting, short measurement cycle, suitable for high-throughput screening. nih.gov |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding. | Homogeneous assay format, suitable for high-throughput screening of protein-metabolite interactions. nih.gov |
| AlphaScreen | Bead-based assay where interaction brings beads into proximity, generating a chemiluminescent signal. | High sensitivity, suitable for orthogonal validation in high-throughput screens. nih.govsbpdiscovery.org |
Integration of Systems Biology and Omics Approaches for Comprehensive Metabolic Profiling and Functional Annotation
A systems-level understanding of this compound requires the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. Comprehensive metabolic profiling can pinpoint its location within the broader metabolic network and identify pathways it interacts with. Databases like the Human Metabolome Database (HMDB) and the Pseudomonas aeruginosa Metabolome Database (PAMDB) provide a taxonomic and structural framework for related compounds, which serves as a starting point for annotation. umaryland.edu By correlating the levels of this compound with changes in gene and protein expression under different conditions, researchers can infer its function. This approach, known as functional annotation, can generate hypotheses about its role in cellular processes that can then be tested experimentally.
Advanced Computational Simulations for Predicting Biological Interactions and Metabolic Dynamics
Computational modeling and simulation offer a powerful, predictive approach to understanding the behavior of this compound at a molecular level. Based on its computed 3D structure, available in databases like PubChem, molecular docking simulations can be performed to predict its binding affinity to the active sites of candidate enzymes or receptors. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes that may occur upon binding. Furthermore, metabolic modeling techniques, such as flux balance analysis, can be used to simulate the dynamic behavior of the metabolic network that includes this compound, predicting how its levels might change in response to genetic or environmental perturbations. These computational predictions can guide and prioritize experimental research, making the discovery process more efficient.
常见问题
Basic Questions
Q. What are the critical safety protocols for handling 5-Guanidino-2-hydroxypentanoic acid in laboratory settings?
- Methodological Answer :
- Use NIOSH/CEN-approved respiratory protection (e.g., P95 masks for low exposure; OV/AG/P99 cartridges for higher concentrations) and wear full-body chemical-resistant PPE to avoid skin/eye contact .
- Store the compound at 2–8°C in a dry environment to maintain stability, and avoid dust formation during handling .
- In case of spills, evacuate the area, use spark-proof tools to collect material, and dispose via licensed waste management services .
Q. What physical and chemical properties of this compound are well-characterized, and how can underexplored properties be experimentally determined?
- Methodological Answer :
- Known properties: Solid state, decomposition >230°C, boiling point 443.8°C at 760 mmHg .
- Underexplored data (e.g., log Pow, pKa, water solubility) can be determined via HPLC for partitioning behavior, potentiometric titration for pKa, and gravimetric analysis for solubility .
Q. What regulatory frameworks apply to the use of this compound in academic research?
- Methodological Answer :
- The compound is not classified as a carcinogen under OSHA, IARC, or California Prop 65 .
- Ensure compliance with SARA Title III (Sections 302/313) for hazard reporting and adhere to GHS labeling (H302, H315, H319, H335) for transport and storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing toxicological data for this compound?
- Methodological Answer :
- Design tiered toxicity assays:
- In vitro : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess acute cytotoxicity (IC50) and compare with H302 (oral toxicity) classifications .
- In vivo : Conduct OECD Guideline 423 studies on rodents to validate respiratory irritation (H335) and dose-dependent effects .
- Address data gaps (e.g., reproductive toxicity) via zebrafish embryo assays or chronic exposure models .
Q. What synthetic strategies optimize the yield and purity of this compound?
- Methodological Answer :
- Use peptide coupling reagents (e.g., DCC or EDC) for guanidino group incorporation, with purification via reverse-phase HPLC (>98% purity) .
- Monitor reaction conditions: Maintain pH 7–8 with triethylamine to prevent side reactions and use low-temperature (0–4°C) steps to stabilize intermediates .
Q. How can the stability and decomposition pathways of this compound be systematically evaluated?
- Methodological Answer :
- Conduct accelerated stability studies:
- Thermal analysis : Use TGA/DSC to identify decomposition thresholds (>230°C) and FTIR to detect gaseous byproducts (e.g., CO, NOx) .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze degradation via LC-MS to identify breakdown products .
Q. What experimental approaches are recommended to assess the ecological impact of this compound?
- Methodological Answer :
- Perform OECD 301 biodegradation tests in aqueous media to evaluate persistence .
- Use Daphnia magna acute toxicity assays (OECD 202) for aquatic impact, and measure bioaccumulation potential via octanol-water partitioning coefficients (log Kow) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s respiratory irritation potential (H335) be addressed?
- Methodological Answer :
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